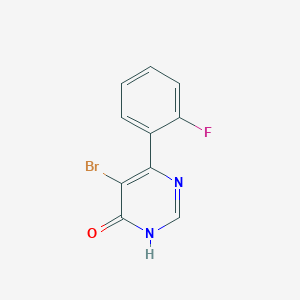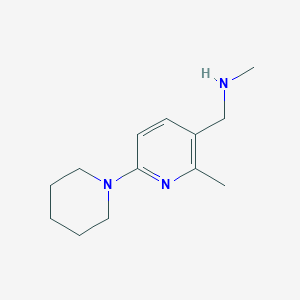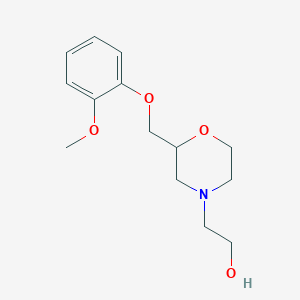
2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 267.32 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a methoxyphenyl group, and an ethanol moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol typically involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with morpholine under basic conditions to yield the final product . The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield phenolic and morpholine derivatives.
Scientific Research Applications
2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and the molecular target involved .
Comparison with Similar Compounds
2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol can be compared with similar compounds such as 2-[(2-ethoxyphenoxy)methyl]morpholine and 2-(2-methoxyphenoxy)ethanol. These compounds share structural similarities but differ in their functional groups and chemical properties. For example, 2-[(2-ethoxyphenoxy)methyl]morpholine has an ethoxy group instead of a methoxy group, which can affect its reactivity and applications . The unique combination of the morpholine ring and the methoxyphenyl group in this compound makes it particularly valuable in specific research and industrial contexts.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-[2-[(2-methoxyphenoxy)methyl]morpholin-4-yl]ethanol |
InChI |
InChI=1S/C14H21NO4/c1-17-13-4-2-3-5-14(13)19-11-12-10-15(6-8-16)7-9-18-12/h2-5,12,16H,6-11H2,1H3 |
InChI Key |
NLIHXWWANJWSPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2CN(CCO2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


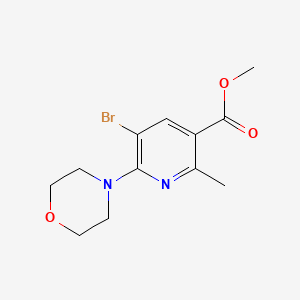
![5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787951.png)
![Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11787964.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine](/img/structure/B11787970.png)
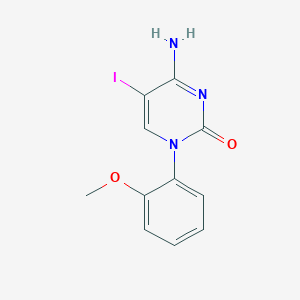

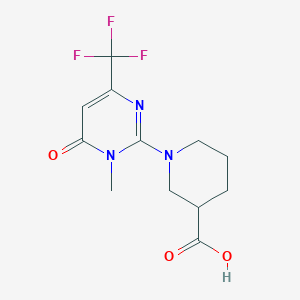
![2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine](/img/structure/B11787987.png)




